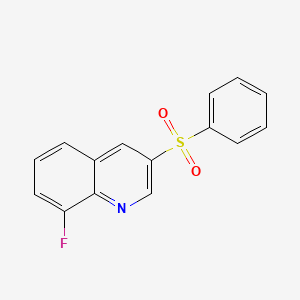

8-Fluoro-3-(phenylsulfonyl)quinoline

Overview

Description

8-Fluoro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10FNO2S and a molecular weight of 287.31 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years. Various methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of quinoline derivatives .

Molecular Structure Analysis

The molecular structure of 8-Fluoro-3-(phenylsulfonyl)quinoline consists of a quinoline core with a fluorine atom at the 8th position and a phenylsulfonyl group at the 3rd position .

Scientific Research Applications

Synthesis of Other Compounds

Fluorinated quinolines, such as 8-Fluoro-3-(phenylsulfonyl)quinoline, are often used in the synthesis of other compounds. A variety of synthetic methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biological Activity

Quinolines, including fluorinated ones, have shown remarkable biological activity. They have been used as a basic structure for the search of synthetic antimalarial drugs . For instance, fluoroquine and mefloquine are antimalarial drugs that incorporate the quinoline skeleton .

Enzyme Inhibitors

Many synthetic quinolines have proven to be effective inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Antineoplastic Drugs

The antineoplastic drug Brequinar® and its analogs, which incorporate the quinoline structure, have proven to be useful in transplantation medicine, and also for the treatment of rheumatic arthritis and psoriasis .

Treatment of Heart Diseases

Flosequinan, a drug that incorporates the quinoline structure, is one of the new generation drugs for the treatment of heart diseases .

Antibacterial Activity

Fluoroquinolones, a family of drugs that incorporate the quinoline structure, exhibit a broad spectrum of antibacterial activity .

Agriculture

A number of fluorinated quinolines have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

These are just a few of the many potential applications of 8-Fluoro-3-(phenylsulfonyl)quinoline. It’s clear that this compound has a wide range of uses in various fields, particularly in medicinal chemistry .

properties

IUPAC Name |

3-(benzenesulfonyl)-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYPDUKGOQKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-3-(phenylsulfonyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)tetrahydro-1(2H)-pyridinesulfonamide](/img/structure/B3160969.png)

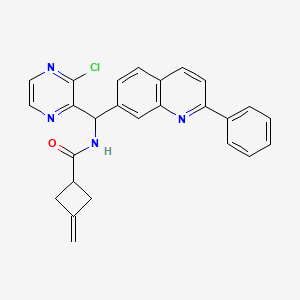

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)